molecular formula C8H12O4 B13750830 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- CAS No. 57516-73-1

1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene-

Cat. No.: B13750830
CAS No.: 57516-73-1
M. Wt: 172.18 g/mol
InChI Key: OGWFRFMHFVZWTI-UHFFFAOYSA-N
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Description

1,5,7,11-Tetraoxaspiro(55)undecane, 3-methylene- is an organic compound with the molecular formula C8H12O4 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- typically involves the reaction of appropriate diols with formaldehyde under acidic conditions. The reaction proceeds through the formation of a spiro intermediate, which is then converted to the final product. The reaction conditions often include:

    Temperature: Moderate temperatures, typically around 60-80°C.

    Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Common solvents include methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted spiro compounds.

Scientific Research Applications

1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, leading to alterations in their function. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3,9-bis(methylene)-
  • 3,9-Divinyl-1,5,7,11-tetraoxaspiro(5.5)undecane

Comparison

Compared to similar compounds, 1,5,7,11-Tetraoxaspiro(55)undecane, 3-methylene- is unique due to its specific methylene group at the 3-position

Properties

CAS No.

57516-73-1

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

3-methylidene-1,5,7,11-tetraoxaspiro[5.5]undecane

InChI

InChI=1S/C8H12O4/c1-7-5-11-8(12-6-7)9-3-2-4-10-8/h1-6H2

InChI Key

OGWFRFMHFVZWTI-UHFFFAOYSA-N

Canonical SMILES

C=C1COC2(OCCCO2)OC1

Origin of Product

United States

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